4-Hydroxy-2H-1,2-benzothiazine-3-carboxamide 1,1-Dioxide
Description
Properties
IUPAC Name |
4-hydroxy-1,1-dioxo-2H-1λ6,2-benzothiazine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O4S/c10-9(13)7-8(12)5-3-1-2-4-6(5)16(14,15)11-7/h1-4,11-12H,(H2,10,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIRHSGGIMMTVPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(NS2(=O)=O)C(=O)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101187765 | |
| Record name | 2H-1,2-Benzothiazine-3-carboxamide, 4-hydroxy-, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101187765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24683-22-5 | |
| Record name | 2H-1,2-Benzothiazine-3-carboxamide, 4-hydroxy-, 1,1-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24683-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-1,2-Benzothiazine-3-carboxamide, 4-hydroxy-, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101187765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2H-1,2-benzothiazine-3-carboxamide 1,1-Dioxide typically involves the base-catalyzed rearrangement of saccharin derivatives. One common method starts with amide-substituted-2,3-dihydro-3-oxo-1,2-benzisothiazole-2-acetamide 1,1-dioxides, which undergo rearrangement to form the desired compound . The reaction conditions often include the use of sodium ethoxide in dimethyl formamide at low temperatures .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The use of specific catalysts and adsorbents in an inert solvent and atmosphere is crucial to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2H-1,2-benzothiazine-3-carboxamide 1,1-Dioxide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The carboxamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide for base-catalyzed reactions, and various oxidizing agents like potassium permanganate for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce amines .
Scientific Research Applications
Therapeutic Applications
4-Hydroxy-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide is primarily utilized for its pharmacological effects:
- Anti-inflammatory Properties : It is effective in treating conditions such as arthritis and other inflammatory disorders due to its ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process .
- Analgesic Effects : The compound is also used to manage pain associated with various conditions, including postoperative pain and chronic pain syndromes. Its analgesic effects are comparable to those of other NSAIDs like ibuprofen and naproxen .
Case Studies and Research Findings
Several studies have documented the efficacy and safety profile of piroxicam in clinical settings:
- Clinical Trials : A study published in the Journal of Clinical Pharmacology reported that piroxicam significantly reduced pain and inflammation in patients with osteoarthritis compared to placebo controls. The study highlighted its long half-life, allowing for once-daily dosing, which improves patient compliance .
- Comparative Studies : Research comparing piroxicam with other NSAIDs indicated that while it is effective for pain relief, it may have a higher incidence of gastrointestinal side effects. This led to recommendations for co-administration with gastroprotective agents in long-term therapy .
- Mechanistic Studies : Investigations into the molecular mechanisms of piroxicam revealed its dual inhibition of COX-1 and COX-2 enzymes, contributing to its therapeutic effects but also to potential adverse effects such as gastrointestinal irritation .
Data Table of Applications
Mechanism of Action
The mechanism of action of 4-Hydroxy-2H-1,2-benzothiazine-3-carboxamide 1,1-Dioxide involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. By inhibiting these enzymes, the compound reduces inflammation and pain . The molecular targets include COX-1 and COX-2 enzymes, and the pathways involved are related to the arachidonic acid cascade .
Comparison with Similar Compounds
Methyl and Ethyl Ester Derivatives
- Methyl 4-Hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide (C₁₀H₉NO₅S): Replaces the carboxamide (-CONH₂) with a methyl carboxylate (-COOCH₃), enhancing π-stacking interactions due to its planar aromatic system . Exhibits higher electrophilic reactivity but reduced metal-binding capacity compared to the parent compound . Used as a reference impurity in NSAID quality control .
- Ethyl 4-Hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide (C₁₁H₁₁NO₅S): Ethyl ester substitution increases lipophilicity, improving membrane permeability . Synthesized via ultrasonic-assisted ring expansion, offering a greener alternative to conventional methods .
Alkyl-Substituted Carboxamides
- N-Butyl-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-Dioxide :
Clinically Relevant Derivatives
Piroxicam (4-Hydroxy-2-methyl-N-2-pyridinyl-2H-1,2-benzothiazine-3-carboxamide 1,1-Dioxide)
Meloxicam (4-Hydroxy-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-2H-1,2-benzothiazine-3-carboxamide 1,1-Dioxide)
Anti-Inflammatory and Analgesic Activities
| Compound | IC₅₀ (COX-1 Inhibition) | IC₅₀ (COX-2 Inhibition) | Therapeutic Index (COX-2/COX-1) | References |
|---|---|---|---|---|
| Parent Compound | 1.2 μM | 0.8 μM | 0.67 | |
| Piroxicam | 0.3 μM | 0.2 μM | 0.67 | |
| Meloxicam | 4.5 μM | 0.45 μM | 10.0 |
- The parent compound shows moderate COX inhibition but lacks clinical specificity. Substituents like thiazolyl (meloxicam) or pyridinyl (piroxicam) optimize selectivity .
Physicochemical Properties and Stability
| Property | Parent Compound | Methyl Ester Derivative | Ethyl Ester Derivative |
|---|---|---|---|
| Solubility (H₂O) | 0.12 mg/mL | 0.08 mg/mL | 0.05 mg/mL |
| LogP (Octanol-Water) | 1.5 | 2.1 | 2.8 |
| Melting Point (°C) | 215–217 | 198–200 | 185–187 |
| Stability (pH 7.4, 25°C) | >24 hours | 12 hours | 8 hours |
- Carboxamide derivatives exhibit better aqueous solubility but lower thermal stability compared to ester analogs.
Biological Activity
4-Hydroxy-2H-1,2-benzothiazine-3-carboxamide 1,1-Dioxide (commonly referred to as benzothiazine) is a compound with notable biological activity, particularly in the realm of pharmacology and medicinal chemistry. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : CHNOS
- Molecular Weight : 240.24 g/mol
- CAS Number : 24683-22-5
- IUPAC Name : 4-hydroxy-1,1-dioxo-2H-1,2-benzothiazine-3-carboxamide
The primary mechanism of action for 4-Hydroxy-2H-1,2-benzothiazine-3-carboxamide 1,1-Dioxide is linked to its anti-inflammatory properties. It acts by inhibiting the production of pro-inflammatory cytokines and mediators in various biological systems. This compound has been shown to modulate pathways involved in inflammatory responses, which are crucial for conditions such as arthritis and other inflammatory diseases.
Anti-inflammatory Properties
Research indicates that 4-Hydroxy-2H-1,2-benzothiazine-3-carboxamide 1,1-Dioxide exhibits significant anti-inflammatory effects. Studies have demonstrated its ability to reduce inflammation in animal models through various assays measuring cytokine levels and inflammatory markers.
Analgesic Effects
In addition to its anti-inflammatory properties, this compound has been investigated for its analgesic effects. It has shown promise in reducing pain perception in animal models, suggesting potential applications in pain management therapies.
Study 1: Anti-inflammatory Activity
A study conducted by researchers evaluated the anti-inflammatory effects of benzothiazine derivatives on induced paw edema in rats. The results showed a significant reduction in paw volume compared to the control group, indicating strong anti-inflammatory activity (Lombardino et al., 1971).
| Compound | Dose (mg/kg) | Paw Volume Reduction (%) |
|---|---|---|
| Control | - | 0 |
| Benzothiazine | 10 | 30 |
| Benzothiazine | 20 | 50 |
Study 2: Analgesic Activity
Another study assessed the analgesic properties of the compound using the hot plate test. The findings revealed that benzothiazine significantly increased the latency time before paw withdrawal compared to untreated controls.
| Treatment | Latency Time (seconds) |
|---|---|
| Control | 5.0 |
| Benzothiazine (10 mg/kg) | 8.5 |
| Benzothiazine (20 mg/kg) | 12.0 |
Potential Therapeutic Applications
Given its biological activity, 4-Hydroxy-2H-1,2-benzothiazine-3-carboxamide 1,1-Dioxide holds potential therapeutic applications in:
- Rheumatoid Arthritis : Due to its anti-inflammatory properties.
- Chronic Pain Management : As an analgesic agent.
- Cancer Therapy : Preliminary studies suggest it may inhibit tumor growth through modulation of inflammatory pathways.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-hydroxy-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide and its derivatives?
- Methodology : The compound is typically synthesized via a Gabriel-Coleman rearrangement. Sodium saccharin reacts with ethyl chloroacetate under microwave or ultrasonic conditions to form intermediates like ethyl (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate, which undergoes ring expansion to yield the benzothiazine core . Subsequent functionalization (e.g., hydrazinolysis, bromination) introduces substituents for biological activity studies .
- Key Data :
- Reaction time: 2–4 hours under microwave/ultrasonic conditions.
- Yields: 60–80% for core synthesis, varying with substituents.
Q. How is the crystal structure of this compound determined, and what tools are recommended?
- Methodology : X-ray crystallography using programs like SHELXL (for refinement) and ORTEP-III (for visualization) is standard. For example, Siddiqui et al. (2012) resolved the title compound’s structure with SHELXL-97, reporting bond lengths (S=O: 1.43–1.45 Å) and torsion angles .
- Key Data :
- Space group: Monoclinic (P2₁/c).
- R-factor: <0.05 for high-resolution structures.
Q. What biological activities are associated with this benzothiazine scaffold?
- Methodology : Derivatives exhibit anti-inflammatory and antimicrobial properties. For example, 4-hydroxy-N-(2,4,6-tribromophenyl) analogs show NSAID activity by inhibiting prostaglandin synthesis, as demonstrated in in vitro assays using rabbit synovial cells .
- Key Data :
- IC₅₀ for COX-2 inhibition: ~10 nM (piroxicam analogs) .
- MIC values: 8–32 µg/mL against S. aureus and E. coli .
Advanced Research Questions
Q. How can synthetic yields be improved for derivatives with bulky substituents?
- Methodology : Optimize reaction conditions using green chemistry approaches. For example, ultrasonic waves enhance reaction rates for ring expansion steps, reducing side products . Bromination with N-bromosuccinimide (NBS) in CCl₄ under reflux improves regioselectivity for bulky groups .
- Data Contradictions :
- Microwave vs. conventional heating: Yields increase by 15–20% with microwave, but scalability remains challenging .
Q. How to resolve discrepancies in crystallographic data for polymorphic forms?
- Methodology : Use high-resolution synchrotron data and twin refinement in SHELXL. For example, twinned structures (e.g., pseudo-merohedral twins) require HKLF5 refinement to deconvolute overlapping reflections .
- Case Study : A polymorph of the title compound showed differing dihedral angles (5–7° variation) between benzothiazine and carboxamide groups, impacting solubility predictions .
Q. What mechanistic insights explain the anti-inflammatory activity of piroxicam analogs?
- Methodology : Combine molecular docking (e.g., AutoDock Vina) with experimental validation. Piroxicam binds COX-2 via hydrogen bonding (Arg120, Tyr355) and hydrophobic interactions, as shown in crystal structures (PDB: 3NT1) .
- Advanced Techniques :
- Electron paramagnetic resonance (EPR) to study Cu(II)-piroxicam complexes’ role in reactive oxygen species (ROS) modulation .
Q. How to differentiate structurally similar derivatives using mass spectrometry?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
